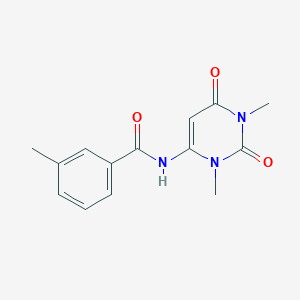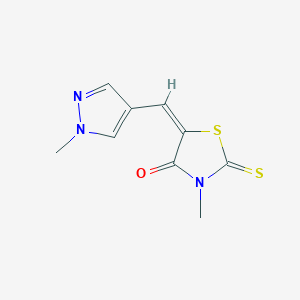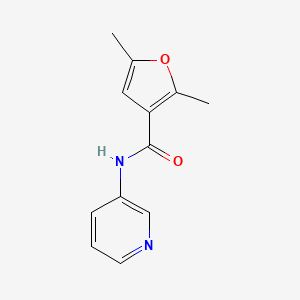![molecular formula C15H22N6O3 B10974351 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10974351.png)
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide is a complex organic compound featuring a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide typically involves multi-step organic reactions. The initial step often includes the nitration of 3,5-dimethyl-1H-pyrazole to introduce the nitro group. This is followed by alkylation reactions to attach the ethyl and methyl groups to the pyrazole rings. The final step involves the formation of the propanamide linkage through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Shares the pyrazole ring system but differs in the ester functional group.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring, making it more energetic.
Uniqueness
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research .
Properties
Molecular Formula |
C15H22N6O3 |
|---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C15H22N6O3/c1-5-19-10-13(8-16-19)9-18(4)14(22)6-7-20-12(3)15(21(23)24)11(2)17-20/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
NMOKUHNLHAEQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B10974273.png)



![1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B10974305.png)
![3-amino-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10974306.png)


![N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B10974315.png)


![Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate](/img/structure/B10974336.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10974338.png)

